2-[4-(4-Butoxybenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine
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Overview
Description
2-[4-(4-Butoxybenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine is a complex organic compound that features a pyrimidine core substituted with piperazine and piperidine groups
Preparation Methods
The synthesis of 2-[4-(4-Butoxybenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine typically involves multi-step organic reactionsThe reaction conditions usually involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Chemical Reactions Analysis
2-[4-(4-Butoxybenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound can be synthesized using reagents like sodium iodide (NaI) in acetone
Scientific Research Applications
2-[4-(4-Butoxybenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Pharmacology: The compound is explored for its binding affinity to various receptors, making it a candidate for drug development.
Industrial Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[4-(4-Butoxybenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This action is beneficial in conditions where acetylcholine levels are deficient .
Comparison with Similar Compounds
When compared to similar compounds, 2-[4-(4-Butoxybenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine stands out due to its unique structural features and potential therapeutic applications. Similar compounds include:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester: Used in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C25H35N5O2 |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
(4-butoxyphenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H35N5O2/c1-3-4-18-32-22-10-8-21(9-11-22)24(31)29-14-16-30(17-15-29)25-26-20(2)19-23(27-25)28-12-6-5-7-13-28/h8-11,19H,3-7,12-18H2,1-2H3 |
InChI Key |
MGWJGKRELIWKBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCCC4)C |
Origin of Product |
United States |
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